N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-Phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-2-yl group and at position 6 with a thioacetamide-linked phenethyl chain.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-18(22-13-11-15-6-2-1-3-7-15)14-28-19-10-9-17-23-24-20(26(17)25-19)16-8-4-5-12-21-16/h1-10,12H,11,13-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNRLHZGNBOKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a phenethyl group and a thioacetamide moiety linked to a triazolo-pyridazine scaffold. Its molecular formula is . The presence of the triazole and pyridazine rings is significant for its biological activity, as these heterocycles are often associated with various pharmacological effects.
Table 1: Structural Features
| Component | Description |
|---|---|
| Phenethyl Group | Contributes to lipophilicity and receptor binding |
| Triazolo-Pyridazine Scaffold | Implicated in various biological activities |
| Thioacetamide Moiety | Potentially enhances bioactivity |
Anti-inflammatory Properties
Compounds containing thioacetamide moieties are often investigated for their anti-inflammatory effects. For example, studies have shown that similar derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also possess anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial potential of compounds with triazole and pyridazine structures has been documented extensively. These compounds often exhibit broad-spectrum activity against bacteria and fungi. In vitro studies suggest that modifications to the sulfur-containing moiety can enhance the antimicrobial efficacy of related compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituents on the Pyridazine Ring : Variations can significantly affect receptor binding affinity and selectivity.
- Length of the Alkyl Chain : Modifying the length can influence solubility and permeability.
- Presence of Electron-Withdrawing Groups : These can enhance reactivity and biological potency.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substituent Variation | Alters binding affinity |
| Alkyl Chain Length | Influences solubility and absorption |
| Electron-Withdrawing Groups | Increases reactivity |
Study 1: Antitumor Efficacy
In a study evaluating a series of triazole derivatives similar to this compound, researchers reported IC50 values ranging from 20 µM to 50 µM against A549 lung cancer cells. The study highlighted that specific modifications to the triazole ring improved cytotoxicity significantly .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on a thioacetamide derivative demonstrated its ability to inhibit LPS-induced nitric oxide production in macrophages. The compound reduced inflammatory markers by up to 70%, indicating strong potential for therapeutic applications in inflammatory diseases .
Scientific Research Applications
Cytotoxic Activity
Research has demonstrated that N-phenethyl derivatives exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in studies:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3b | MCF-7 | 73 |
These results suggest that specific substituents enhance the lipophilicity and interaction with biological targets, leading to increased cytotoxic effects against cancer cells.
Anti-inflammatory Activity
Triazole derivatives, including N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, have shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. Studies indicate significant reductions in nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in vitro, highlighting their potential for treating inflammatory conditions.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar triazole derivatives:
Synthesis and Evaluation
A study synthesized several triazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The findings indicated that modifications in side chains significantly influenced the cytotoxic profile.
Structure-Activity Relationship (SAR)
Investigations into SAR revealed that specific functional groups enhance biological activity. For example, the presence of electron-withdrawing groups on the triazole ring improved potency against certain cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally related analogs (Table 1), focusing on structural variations, biological activity, and physicochemical properties.
Table 1: Comparative Analysis of N-Phenethyl-2-((3-(Pyridin-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)Acetamide and Analogs
Key Structural and Functional Differences
Core Substitutions: The target compound’s pyridin-2-yl group at position 3 distinguishes it from analogs with pyridin-3-yl (e.g., ) or methyl groups (e.g., Lin28-1632). This positional variance may alter binding to RNA or protein targets .
Biological Activity :
- Lin28-1632 is a well-characterized inhibitor of Lin28/let-7 interaction, restoring tumor suppressor miRNA function and reducing cancer stem cell viability . The target compound’s phenethyl group might sterically hinder similar interactions unless optimized for specific binding pockets.
- ’s oxolane-containing analog lacks reported activity, suggesting that pyridin-2-yl substitution (as in the target) could offer unique selectivity.
Physicochemical Properties :
- Melting points for triazolopyridazine derivatives range widely (e.g., 253–255°C for E-4b vs. liquid formulations for Lin28-1632 ), indicating that side chains critically influence crystallinity.
- The phenethyl group in the target compound likely increases logP compared to methyl or oxolane substituents, impacting bioavailability .
Research Implications and Gaps
Q & A
Q. What synthetic strategies are employed for preparing N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
The synthesis involves multi-step protocols:
- Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux conditions (e.g., ethanol/HCl) to form the [1,2,4]triazolo[4,3-b]pyridazin-3-yl scaffold .
- Thiol functionalization : Introduction of a thiol group at the 6-position via nucleophilic substitution, often using thiourea or potassium thioacetate in DMF .
- Thioether linkage : Alkylation of the thiol intermediate with chloroacetamide derivatives (e.g., 2-chloro-N-phenethylacetamide) in acetone with K₂CO₃ as a base .
- Final purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization from ethanol to achieve >95% purity .
Q. Key Reaction Table :
| Step | Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, ethanol/HCl, reflux | Triazolo-pyridazine core |
| 2 | Thiolation | Thiourea, DMF, 80°C | 6-thio derivative |
| 3 | Alkylation | 2-Chloro-N-phenethylacetamide, K₂CO₃, acetone | Target compound |
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C-S stretch) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify [M+H]⁺ (e.g., m/z 406.1234 for C₂₁H₂₀N₆OS) .
- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity variability : Ensure HPLC purity >95% (C18 column, acetonitrile/water gradient) and exclude impurities like unreacted thiol intermediates .
- Assay conditions : Standardize protocols (e.g., fixed ATP concentrations in kinase assays, consistent cell passage numbers) .
- Structural confirmation : Use 2D NMR (HSQC, HMBC) to rule out regioisomers or tautomeric forms of the triazole ring .
- Orthogonal validation : Compare enzymatic inhibition (IC₅₀) with cellular activity (e.g., proliferation assays in cancer lines) to confirm target engagement .
Q. What computational methods predict the compound’s target binding and selectivity?
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on hydrogen bonds between the triazole N and kinase hinge region .
- Pharmacophore Modeling : Identify critical features (e.g., pyridazine ring as a hydrophobic node) using Schrödinger’s Phase .
- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories (AMBER) to assess binding stability; analyze RMSD (<2 Å) and interaction persistence (e.g., salt bridges with Asp831 in EGFR) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Triazole modifications : Replace pyridin-2-yl with pyrimidin-4-yl to test hydrogen bonding capacity .
- Thioether linker variation : Compare methylthio (-SMe) vs. ethylthio (-SEt) for metabolic stability (e.g., microsomal incubation assays) .
- Phenethyl group optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance lipophilicity (clogP 2.5–3.5) and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
